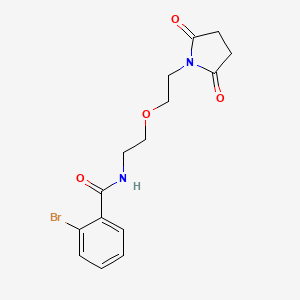

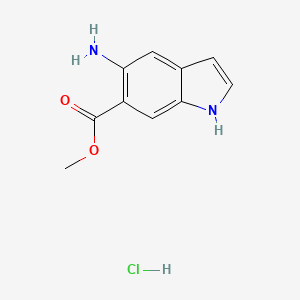

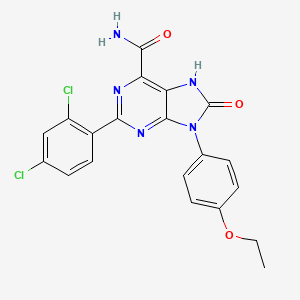

![molecular formula C12H14N2O4S3 B2583184 N-[2-(4-スルファモイルフェニル)エチル]チオフェン-2-スルホンアミド CAS No. 690247-62-2](/img/structure/B2583184.png)

N-[2-(4-スルファモイルフェニル)エチル]チオフェン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

Target of Action

Sulfonamides, like “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide”, typically target the bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine in bacteria .

Biochemical Pathways

By inhibiting the synthesis of dihydrofolic acid, sulfonamides disrupt nucleic acid synthesis and other metabolic processes within the bacterial cell .

Pharmacokinetics

Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis in bacteria results in the inability of the organism to proliferate .

Action Environment

The efficacy of sulfonamides can be influenced by factors such as pH and the presence of pus, which can inhibit their antibacterial action .

生化学分析

Biochemical Properties

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction inhibits the enzyme’s activity, leading to a decrease in tumor cell proliferation. Additionally, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has been shown to interact with bacterial enzymes, interfering with bacterial growth and exhibiting antimicrobial properties .

Cellular Effects

The effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide on various cell types and cellular processes are profound. In cancer cells, this compound inhibits cell proliferation by targeting carbonic anhydrase IX, leading to changes in cell signaling pathways and gene expression . It also affects cellular metabolism by altering the pH balance within tumor cells, promoting apoptosis. In bacterial cells, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide disrupts essential metabolic processes, leading to cell death .

Molecular Mechanism

At the molecular level, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance within tumor cells, leading to apoptosis. Additionally, the compound’s sulfonamide group mimics the transition state of peptide hydrolysis, making it a potent inhibitor of bacterial enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide can lead to sustained inhibition of carbonic anhydrase IX and continuous disruption of cellular processes in tumor cells . In bacterial cells, the compound’s antimicrobial effects persist over time, although resistance can develop with prolonged use .

Dosage Effects in Animal Models

The effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial proliferation without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy without adverse effects .

Metabolic Pathways

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and bacterial enzymes, affecting metabolic flux and metabolite levels . The compound’s sulfonamide group plays a crucial role in these interactions, mimicking the transition state of peptide hydrolysis and inhibiting enzyme activity .

Transport and Distribution

Within cells and tissues, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The compound’s activity and function are influenced by its subcellular localization, with significant effects observed in the inhibition of carbonic anhydrase IX and disruption of cellular processes .

準備方法

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide involves several steps. One common method includes the reaction of 2-thiophenesulfonamide with 4-sulfamoylphenylethylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

化学反応の分析

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide can be compared with other similar compounds such as:

- N-(4-sulfamoylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene-3-carboxamide

- 2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

- N-[2-(4-Sulfamoylphenyl)ethyl]acetamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is unique due to its thiophene-2-sulfonamide moiety, which contributes to its distinct chemical and biological properties.

特性

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVULUWLNYNYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

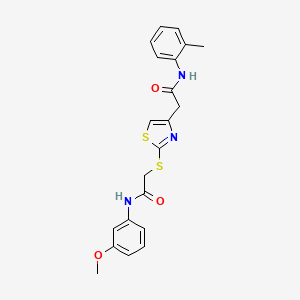

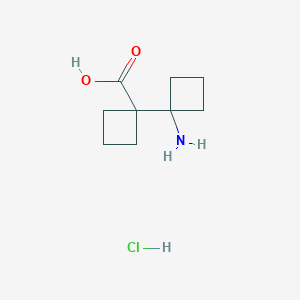

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)

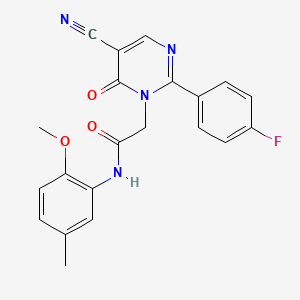

![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)

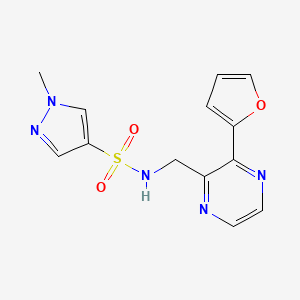

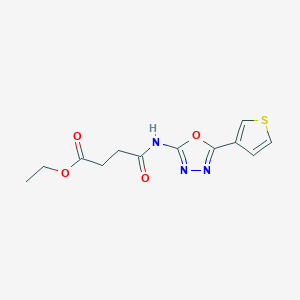

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)

![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)

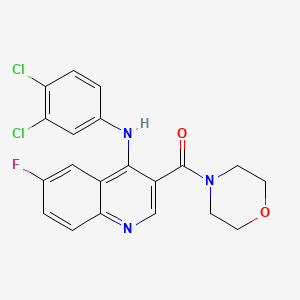

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)